
5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2,4,6-Trimethylphenyl)-1,2-oxazole-3-carboxylic acid” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. Attached to this ring is a carboxylic acid group (-COOH) and a trimethylphenyl group, which is a phenyl ring (a six-membered carbon ring, akin to benzene) with three methyl groups (-CH3) attached .
Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the functional groups it contains. The oxazole ring, carboxylic acid group, and trimethylphenyl group could each participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. These properties would be influenced by the compound’s molecular structure and the functional groups it contains .Wissenschaftliche Forschungsanwendungen
5-TPCA is widely used in scientific research due to its unique properties. It has been used in the development of new materials, such as conducting polymers, for use in electronic devices and sensors. It has also been used as a photo-catalyst in the development of new catalysts for the production of biofuels. Additionally, 5-TPCA has been used in the synthesis of new drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease.
Wirkmechanismus
The mechanism of action of 5-TPCA is not completely understood. However, it is believed to interact with the cell membrane of cells, causing changes in the permeability of the membrane. This can lead to changes in the cell’s metabolism, including changes in the production of proteins, enzymes, and hormones. Additionally, 5-TPCA has been shown to interact with certain receptors, such as the serotonin receptor, which can lead to changes in behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TPCA are not completely understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase. Additionally, 5-TPCA has been shown to have a protective effect against oxidative stress and has been shown to reduce the levels of certain inflammatory mediators, such as prostaglandins.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-TPCA in lab experiments is its low toxicity. Additionally, 5-TPCA is relatively inexpensive and can be easily synthesized. However, there are some limitations to using 5-TPCA in lab experiments. For example, it is not very soluble in water and can only be used in certain types of experiments. Additionally, 5-TPCA can be unstable and can degrade over time.
Zukünftige Richtungen
There are several potential future directions for the use of 5-TPCA. One potential direction is the development of new materials, such as conducting polymers, for use in electronic devices and sensors. Additionally, 5-TPCA could be used in the development of new drugs for the treatment of various diseases. Additionally, 5-TPCA could be used in the development of new catalysts for the production of biofuels. Finally, 5-TPCA could be used in the development of new technologies for the detection of various diseases.
Synthesemethoden
5-TPCA is synthesized using a three-step process. The first step involves the reaction of 2,4,6-trimethylphenol with ethyl chloroformate in the presence of triethylamine to form the intermediate compound 2,4,6-trimethylphenyl chloroformate. The second step involves the reaction of the intermediate compound with 1-methyl-1,2-oxazole-3-carboxylic acid in the presence of pyridine to form 5-TPCA. The final step involves the reaction of 5-TPCA with hydrochloric acid to form 5-TPCA hydrochloride.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(2,4,6-trimethylphenyl)-1,2-oxazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-7-4-8(2)12(9(3)5-7)11-6-10(13(15)16)14-17-11/h4-6H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKQVKSHZOZTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CC(=NO2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

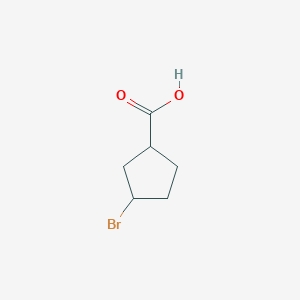
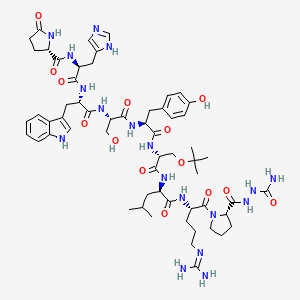
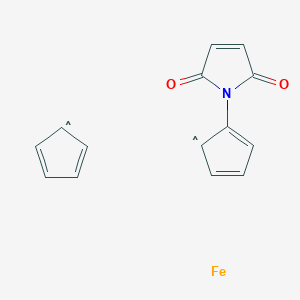


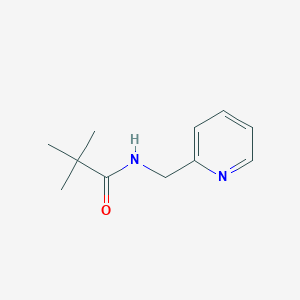
![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
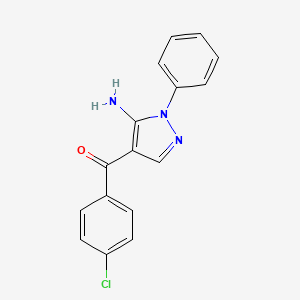

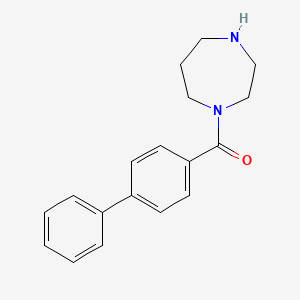
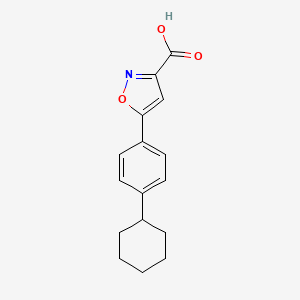
![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)
![2-[4-(2-Hydroxyethyl)-1-piperazinyl]acetamide hydrochloride](/img/structure/B6337306.png)
